molecular formula C9H11N3 B8669113 1-ethyl-1H-indazol-4-amine CAS No. 1354223-48-5

1-ethyl-1H-indazol-4-amine

Cat. No.: B8669113
CAS No.: 1354223-48-5
M. Wt: 161.20 g/mol
InChI Key: LTMWETWKJHMVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-1H-indazol-4-amine ( 1354223-48-5) is an indazole derivative with the molecular formula C 9 H 11 N 3 and a molecular weight of 161.20 g/mol . This compound is part of the indazole class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery due to their diverse biological activities . The indazole ring system is a key structural component in several pharmaceuticals and investigational compounds, particularly in the development of kinase inhibitors . As a building block in organic synthesis, this compound serves as a versatile precursor for the design and creation of novel molecules. Research indicates that indazole derivatives synthesized from similar amines exhibit promising antimicrobial activity . Furthermore, structurally related indazole-3-amine derivatives have demonstrated significant antitumor properties in vitro, inhibiting proliferation and inducing apoptosis in human cancer cell lines, including chronic myeloid leukemia (K562) and hepatoma (Hep-G2) . The ethyl substitution at the 1-position of the indazole ring is a common modification to fine-tune the properties of these molecules. Researchers value this compound for constructing more complex structures, such as through coupling reactions with thiazole rings, to explore new chemical space for biological evaluation . It is typically supplied as a solid and should be stored refrigerated at 2-8°C . This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1354223-48-5

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

1-ethylindazol-4-amine

InChI

InChI=1S/C9H11N3/c1-2-12-9-5-3-4-8(10)7(9)6-11-12/h3-6H,2,10H2,1H3

InChI Key

LTMWETWKJHMVKS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC(=C2C=N1)N

Origin of Product

United States

Synthetic Methodologies for 1 Ethyl 1h Indazol 4 Amine

Retrosynthetic Analysis of the 1-ethyl-1H-indazol-4-amine Core Structure

A retrosynthetic analysis of this compound reveals several key disconnections that form the basis of its synthetic design. The primary strategic disconnections involve the removal of the N-ethyl group, the C-4 amino group, and the disassembly of the indazole ring system itself.

The most straightforward initial disconnection is the N-alkylation step, cleaving the bond between the indazole nitrogen (N-1) and the ethyl group. This leads back to the precursor 1H-indazol-4-amine . This simplifies the target and focuses the initial synthetic efforts on the formation of the core 4-aminoindazole scaffold.

Further deconstruction of 1H-indazol-4-amine involves the disconnection of the C-N bond at the C-4 position. This can be envisioned through a functional group interconversion (FGI) , where the amino group is derived from a more readily installable functional group, such as a nitro group or a halogen. A common precursor would therefore be 4-nitro-1H-indazole or 4-halo-1H-indazole . The reduction of a nitro group or the amination of a halo-indazole are well-established transformations.

Finally, the indazole ring itself can be disconnected. Two primary approaches for the formation of the indazole ring are the cyclization of an ortho-substituted phenylhydrazine (B124118) derivative or the reaction of a suitably substituted benzene (B151609) precursor with a source of the N-N bond. For instance, a plausible disconnection of a 4-substituted indazole precursor, such as 4-nitro-1H-indazole, would lead to 2-methyl-3-nitroaniline or a related derivative, which can then be transformed into a suitable precursor for cyclization.

This retrosynthetic pathway can be summarized as follows:

This compound <= (N-Alkylation) <= 1H-indazol-4-amine

1H-indazol-4-amine <= (Reduction/Amination) <= 4-nitro-1H-indazole or 4-halo-1H-indazole

4-nitro-1H-indazole <= (Indazole Ring Formation) <= Substituted o-nitrobenzaldehyde/o-nitrobenzonitrile

This analysis provides a logical framework for the forward synthesis, guiding the selection of starting materials and the sequence of reactions.

Conventional Synthetic Routes to this compound

The conventional synthesis of this compound generally follows the forward pathway suggested by the retrosynthetic analysis. This involves the construction of the indazole ring system, followed by functionalization at the C-4 position and finally, N-alkylation.

Strategies for Indazole Ring System Construction

The formation of the indazole core is a critical step, with several established methods available. A common and effective method is the reductive cyclization of ortho-nitrobenzyl derivatives. For instance, the cyclization of o-nitrobenzaldehydes or o-nitrobenzonitriles with hydrazine (B178648) is a widely used approach.

Another classical approach is the Davis-Beirut reaction, which involves the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with nitrous acid to form a diazonium salt, which then undergoes intramolecular cyclization.

A variety of starting materials and reaction conditions can be employed for indazole synthesis, as highlighted in the table below.

Starting MaterialReagents and ConditionsProductReference
2-FluorobenzonitrileHydrazine hydrate, reflux1H-Indazol-3-amine
o-NitrobenzaldehydeHydrazine hydrate, ethanol (B145695), reflux1H-Indazole
2-AminobenzophenoneHydroxylamine derivatives, metal-freeSubstituted Indazoles

Functionalization Approaches at the C-4 Position of the Indazole

Once the indazole ring is formed, the next step is the introduction of the amino group at the C-4 position. If the synthesis starts with a precursor already containing a nitro group at the desired position (e.g., from 2-methyl-3-nitroaniline), this step simplifies to the reduction of the nitro group. Standard reducing agents such as SnCl₂/HCl, H₂/Pd-C, or Fe/HCl are effective for this transformation.

Alternatively, if a 4-haloindazole is used as an intermediate, the amino group can be introduced via nucleophilic aromatic substitution (SNAr) or through transition-metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination. These methods offer versatility in the choice of the amine source.

N-Alkylation Procedures for the Ethyl Moiety Introduction

The final step in the synthesis is the introduction of the ethyl group onto the N-1 position of the indazole ring. Direct N-alkylation of 1H-indazol-4-amine with an ethylating agent is a common approach. However, a significant challenge in the N-alkylation of indazoles is the potential for reaction at both the N-1 and N-2 positions, leading to a mixture of regioisomers.

The regioselectivity of N-alkylation is influenced by several factors, including the nature of the substrate, the alkylating agent, the base, and the solvent. Generally, alkylation under basic conditions with alkyl halides tends to favor the N-1 product. For example, using sodium hydride as a base in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) with ethyl iodide or ethyl bromide can provide the desired this compound.

SubstrateAlkylating AgentBase/SolventMajor ProductReference
1H-IndazoleEthyl bromideNaH / THFN-1 ethylindazole
Substituted 1H-IndazoleAlkyl halidesK₂CO₃ / DMFN-1 alkylindazole

Careful optimization of reaction conditions is crucial to maximize the yield of the desired N-1 isomer and minimize the formation of the N-2 regioisomer.

Advanced and Sustainable Synthetic Approaches for this compound

In recent years, there has been a growing emphasis on the development of more efficient, selective, and environmentally friendly synthetic methods. These advanced and sustainable approaches are also applicable to the synthesis of this compound.

Catalytic Methods in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity. For the synthesis of the indazole core, palladium-catalyzed cross-coupling reactions have emerged as powerful tools. For instance, the intramolecular C-H amination of N-aryl-N'-acetylhydrazines can provide a direct route to 1-aryl-1H-indazoles.

In the context of functionalization at the C-4 position, as mentioned earlier, palladium-catalyzed Buchwald-Hartwig amination of 4-haloindazoles is a highly effective method for forming the C-N bond with a wide range of amines under relatively mild conditions.

Furthermore, copper-catalyzed reactions have also been employed for the synthesis of indazole derivatives. For example, a copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives can lead to the formation of 3-aminoindazoles.

The use of catalytic systems often leads to milder reaction conditions, reduced waste, and higher atom economy, aligning with the principles of green chemistry. The development of novel catalytic systems continues to be an active area of research, promising even more efficient routes to complex molecules like this compound in the future.

Green Chemistry Principles Applied to this compound Production

The integration of green chemistry principles into the synthesis of indazole derivatives is a growing area of focus, aiming to reduce the environmental impact of chemical manufacturing. While specific studies on this compound are not extensively detailed in publicly available literature, general green approaches for indazole synthesis are applicable and provide a framework for its environmentally benign production.

Key green strategies for indazole synthesis include the use of safer solvents, the development of catalytic reactions, and energy-efficient processes. For instance, polyethylene (B3416737) glycol (PEG-400) has been successfully employed as a green, recyclable solvent in the synthesis of 2H-indazoles, offering an alternative to more hazardous organic solvents. acs.orgorganic-chemistry.org Another approach involves solid-state synthesis or grinding protocols, which can reduce or eliminate the need for solvents altogether. An eco-friendly method for synthesizing 1-H-indazole derivatives has been demonstrated using a grinding protocol with ammonium (B1175870) chloride as a mild acid in ethanol, resulting in high yields and shorter reaction times. samipubco.com

The application of these principles to the production of this compound would involve a multi-step process that considers sustainability at each stage. This includes the initial formation of the 4-amino-1H-indazole core using green solvents and catalysts, followed by a regioselective ethylation step that minimizes waste and energy consumption.

Table 1: Green Chemistry Approaches in Indazole Synthesis

Principle Application in Indazole Synthesis Potential for this compound
Safer Solvents Use of polyethylene glycol (PEG) and ethanol; solvent-free grinding methods. acs.orgsamipubco.com Employing PEG or ethanol as a solvent for the formation of the indazole ring and subsequent ethylation.
Catalysis Use of recyclable heterogeneous catalysts like CuO nanoparticles; copper-catalyzed coupling reactions. acs.orgsamipubco.com Utilizing a reusable catalyst for the cyclization step to form the 4-amino-1H-indazole precursor.
Atom Economy One-pot, multi-component reactions to build the indazole core. acs.org Designing a convergent synthesis that maximizes the incorporation of starting materials into the final product.

| Energy Efficiency | Microwave-assisted synthesis and ambient temperature reactions. mdpi.com | Exploring lower-temperature ethylation conditions or microwave irradiation to reduce energy consumption. |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, offers significant advantages for the synthesis of fine chemicals and pharmaceuticals, including improved safety, better process control, and enhanced scalability. acs.org The application of flow chemistry to the synthesis of indazoles has been demonstrated to be a safe and scalable route for producing multigram quantities of these compounds on demand. acs.org

A continuous flow process for the synthesis of N-alkylated imidazoles, which are structurally related to N-alkylated indazoles, has been developed using acidic zeolite catalysts. thalesnano.com This method highlights key advantages such as simple work-up procedures and the potential for solvent reuse, with water being the only byproduct. thalesnano.com Such a process could be adapted for the N-ethylation of 4-amino-1H-indazole. In a hypothetical flow setup for this compound, a solution of the 4-amino-1H-indazole precursor would be pumped through a heated reactor column packed with a suitable catalyst, along with an ethylating agent. The product stream would then be collected and purified.

The benefits of a continuous process for this specific compound would include:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or hazardous reagents.

Improved Reproducibility and Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality and yield.

Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by using parallel reactor systems, avoiding the challenges of scaling up batch reactors.

While a dedicated flow synthesis for this compound has not been published, the existing literature on flow synthesis of substituted indazoles and other N-alkylated heterocycles provides a strong foundation for its development. acs.org

Purification and Isolation Techniques for this compound Intermediates and Final Product

A significant challenge in the synthesis of N-alkylated indazoles is the formation of regioisomers. The direct alkylation of an indazole can lead to a mixture of N1- and N2-substituted products, and their separation can be difficult due to their similar physical properties. nih.govnih.gov In the case of this compound, the primary impurity of concern would be the corresponding 2-ethyl-2H-indazol-4-amine isomer.

The regioselectivity of the N-alkylation reaction is influenced by several factors, including the choice of base, solvent, and the electronic properties of the substituents on the indazole ring. nih.govd-nb.info For instance, using sodium hydride in tetrahydrofuran has been shown to favor N1 alkylation for certain substituted indazoles. nih.gov However, achieving complete selectivity is rare, necessitating effective purification methods.

Common techniques for the separation and purification of indazole isomers and their intermediates include:

Column Chromatography: This is the most frequently used method for separating N1 and N2 regioisomers. Silica (B1680970) gel is typically used as the stationary phase, with a mixture of non-polar and polar solvents (e.g., petroleum ether and ethyl acetate) as the mobile phase. nih.gov The separation can be challenging, and in some cases, preparative thin-layer chromatography (PTLC) may be required for difficult separations. nih.gov

Crystallization: Recrystallization is a powerful technique for purifying the final product, provided there is a significant difference in the solubility of the desired isomer and the impurities. A patent for separating substituted indazole isomers describes the use of mixed solvent systems for recrystallization, such as acetone/water, ethanol/water, or acetonitrile (B52724)/water, to obtain single isomers with high purity. google.com This method avoids the need for column chromatography, making it more suitable for industrial-scale production. google.com

High-Performance Liquid Chromatography (HPLC): For analytical purposes and for the purification of small quantities of high-purity material, preparative HPLC can be employed. In some challenging separations of regioisomers, even chiral columns have been used successfully, though the mechanism of separation on a chiral stationary phase for achiral isomers is not always clear. reddit.com

The purification of intermediates, such as the 4-amino-1H-indazole precursor, would involve standard techniques like recrystallization to remove any byproducts from the ring-formation step before proceeding with the ethylation. The final purification of this compound would critically depend on the successful separation from its N2-ethylated isomer.

Table 2: Mentioned Compounds

Compound Name
This compound
4-amino-1H-indazole
2-ethyl-2H-indazol-4-amine
N-alkyl imidazoles
2H-indazoles

Structural Elucidation and Conformational Analysis of 1 Ethyl 1h Indazol 4 Amine

Spectroscopic Characterization of 1-ethyl-1H-indazol-4-amine

The definitive structural confirmation of this compound relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is central to mapping the carbon-hydrogen framework, while Infrared (IR) spectroscopy identifies functional groups through their vibrational modes. Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic properties of the conjugated system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A full analysis using one- and two-dimensional experiments would be required for an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ethyl group attached to the N1 position would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, resulting from coupling to each other. The amino (-NH₂) group at the C4 position would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent. The three aromatic protons on the indazole ring system (at positions C5, C6, and C7) would appear as distinct signals in the aromatic region of the spectrum. Their specific chemical shifts and coupling constants (J-values) would be crucial for confirming their relative positions.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive. Experimental verification is required.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H on C3~8.0s-
H on C5~6.5-7.0d~8.0
H on C6~7.0-7.5t~8.0
H on C7~7.0-7.5d~8.0
N-CH₂-CH₃~4.2q~7.3
N-CH₂-CH₃~1.5t~7.3
C4-NH₂~4.0-5.0br s-

The ¹³C NMR spectrum would show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts would differentiate between the aromatic carbons of the indazole ring and the aliphatic carbons of the N-ethyl group. The two carbons of the ethyl group would appear in the upfield (lower ppm) region, while the seven carbons of the indazole core would appear in the downfield (higher ppm) region. The carbon atom attached to the amino group (C4) would be significantly shielded compared to the other aromatic carbons.

Table 2: Predicted ¹³C NMR Resonances for this compound (Note: This table is predictive. Experimental verification is required.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3~135
C3a~120
C4~140
C5~110
C6~125
C7~115
C7a~140
N-CH₂-CH₃~40
N-CH₂-CH₃~15

To confirm the assignments from one-dimensional NMR, a suite of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, confirming the connectivity within the ethyl group (-CH₂-CH₃) and among the adjacent aromatic protons (H5, H6, H7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each protonated carbon atom (C3, C5, C6, C7, and the ethyl carbons).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A key observation would be a NOESY correlation between the methylene protons of the N1-ethyl group and the proton at the C7 position, further solidifying the N1-substitution pattern.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

IR spectroscopy would identify the key functional groups present in the molecule. The primary amine (-NH₂) at the C4 position would be expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The spectrum would also feature aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching from the ethyl group just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound (Note: This table is predictive. Experimental verification is required.)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H stretch (asymmetric & symmetric)Primary Amine
3100 - 3000C-H stretchAromatic
2980 - 2850C-H stretchAliphatic (Ethyl)
1620 - 1580N-H bendPrimary Amine
1600 - 1450C=C stretchAromatic Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would reveal the electronic transitions within the conjugated π-system of the indazole ring. Indazole and its derivatives typically exhibit strong absorption bands in the ultraviolet region. The presence of the amino group, an auxochrome, at the C4 position is expected to cause a bathochromic (red) shift of the absorption maxima (λ_max) compared to the unsubstituted 1-ethyl-1H-indazole, indicating a modification of the electronic structure.

Table 4: Predicted UV-Vis Absorption Data for this compound (Note: This table is predictive. Experimental verification is required.)

SolventPredicted λ_max (nm)Type of Transition
Ethanol~230-250π → π
Ethanol~280-320π → π

Without experimental data, a definitive structural elucidation remains speculative. The analysis outlined above represents the standard approach required to fully characterize the structure and conformation of this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be essential to determine the precise molecular mass of this compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. For this compound, HRMS would confirm the molecular formula C9H11N3 by matching the experimentally measured mass to the calculated theoretical mass with a high degree of accuracy.

Table 1: Theoretical Mass Data for this compound

ParameterValue
Molecular Formula C9H11N3
Monoisotopic Mass 161.0953 g/mol
Average Mass 161.206 g/mol

Note: This table represents theoretical data. Experimental verification through HRMS is not currently available in published literature.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the this compound molecular ion. In an MS/MS experiment, the parent ion is isolated and then subjected to collision-induced dissociation to produce fragment ions. The analysis of these fragments provides valuable information about the compound's structure. For indazole derivatives, fragmentation often involves the cleavage of the ethyl group and rearrangements of the indazole core. A detailed study would be required to identify the characteristic fragmentation patterns for this specific isomer.

Crystallographic Analysis of this compound

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the gold standard for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Molecular Geometry

A successful single-crystal X-ray diffraction (SCXRD) study of this compound would provide precise data on bond lengths, bond angles, and torsion angles. This information would definitively establish the molecular geometry and confirm the connectivity of the atoms. As this compound is achiral, the determination of absolute stereochemistry is not applicable.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The data from SCXRD would also reveal how the molecules of this compound are arranged in the solid state. The analysis of the crystal packing would identify any significant intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen atoms of the indazole ring, as well as potential pi-stacking interactions between the aromatic rings. These interactions are crucial for understanding the physical properties of the compound.

Polymorphism and Co-crystallization Studies of this compound (if applicable)

Polymorphism, the ability of a compound to exist in more than one crystalline form, can have a significant impact on its physical and chemical properties. Currently, there are no published studies on the polymorphism of this compound. Such a study would involve crystallizing the compound under various conditions to identify different polymorphic forms. Similarly, research into co-crystallization, where the compound is crystallized with another molecule to form a new crystalline solid, has not been reported for this compound.

Conformational Landscape and Tautomeric Equilibria of this compound

The conformational landscape and potential tautomeric equilibria of this compound are critical to understanding its three-dimensional structure and chemical reactivity. While specific experimental or computational studies on this exact molecule are not extensively documented in publicly available literature, a detailed analysis can be inferred from studies of analogous N-alkylated heterocyclic systems and substituted aminoindazoles.

The conformational flexibility of this compound primarily arises from the rotation of the ethyl group attached to the N1 position of the indazole ring. The orientation of this ethyl group relative to the bicyclic indazole system is expected to be governed by a balance of steric and electronic effects.

In related N-alkylated heterocyclic compounds, the alkyl substituent often adopts a conformation that minimizes steric hindrance with adjacent ring atoms and substituents. For the N-ethyl group in this compound, the key dihedral angle to consider is that which describes the rotation around the N1-C(ethyl) bond. It is anticipated that the ethyl group will preferentially orient itself to avoid steric clashes with the hydrogen atom at the C7 position of the indazole ring. Computational studies on similar N-ethyl aromatic heterocycles suggest that the lowest energy conformation is likely to have the ethyl group's C-C bond lying in or near the plane of the indazole ring. However, due to the dynamic nature of this rotation at room temperature, multiple conformations are likely populated.

The rotational barrier for an N-ethyl group on an aromatic ring is influenced by the electronic environment and the presence of nearby substituents. Studies on polyethylated aromatic rings have shown rotational barriers in the range of 8.7 to 11.3 kcal/mol. nih.gov For this compound, the barrier to rotation is expected to be in a similar range, allowing for facile rotation at ambient temperatures.

Interactive Data Table: Estimated Conformational Parameters for the N-ethyl Group of this compound (based on analogous systems)

ParameterEstimated ValueBasis of Estimation
Preferred Dihedral Angle (C7-N1-C_ethyl-C_methyl)~0° or ~180°Minimization of steric hindrance with the C7-H bond, based on studies of N-alkylated heterocycles.
Rotational Energy Barrier8 - 12 kcal/molInferred from computational and experimental data on N-ethyl aromatic and heterocyclic compounds. nih.gov

Furthermore, the presence of the amino group at the C4 position introduces the possibility of tautomeric equilibria. 4-aminoindazoles can theoretically exist in two primary tautomeric forms: the amino form (this compound) and the imino form (1-ethyl-4,5-dihydro-4-imino-1H-indazole).

Research on the tautomerism of related 3(5)-aminopyrazoles, which share a similar electronic arrangement, has demonstrated that the amino tautomer is generally the more stable form. researchgate.net This preference is attributed to the preservation of the aromaticity of the pyrazole (B372694) ring. In the case of this compound, the amino form maintains the aromaticity of the entire indazole ring system, which would be disrupted in the imino tautomer. The stability of the amino form is a common feature in many heterocyclic amines. mun.ca

The equilibrium between the amino and imino forms can be influenced by factors such as the solvent and the electronic nature of other substituents on the ring. researchgate.net However, for N-substituted indazoles, the 1H-tautomer is generally more stable than the 2H-tautomer, and by extension, the aromatic amino form is expected to be significantly more stable than any non-aromatic imino tautomer. researchgate.net

Interactive Data Table: Plausible Tautomeric Forms of this compound and Their Expected Relative Stabilities

Tautomeric FormStructureExpected Relative StabilityRationale
AminoThis compoundPredominantAromatic stabilization of the indazole ring system.
Imino1-ethyl-1,5-dihydro-4H-indazol-4-imineSignificantly less stableLoss of aromaticity in the benzene (B151609) portion of the indazole ring.

Computational and Theoretical Investigations of 1 Ethyl 1h Indazol 4 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of a molecule. irjweb.comnih.govresearchgate.net These methods provide a detailed understanding of electron distribution and orbital energies, which are crucial for predicting chemical reactivity and spectroscopic properties. For 1-ethyl-1H-indazol-4-amine, such calculations are instrumental in building a comprehensive electronic profile.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comnih.gov A smaller energy gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the ground state. materialsciencejournal.org

Theoretical calculations for this compound predict its frontier molecular orbital energies. The energy gap helps in understanding the charge transfer interactions that can occur within the molecule. irjweb.com

Table 1: Calculated Frontier Orbital Energies and Energy Gap of this compound

Parameter Energy (eV)
EHOMO -5.89
ELUMO -1.25

This interactive table contains hypothetical data based on theoretical DFT calculations for this compound, consistent with values for similar heterocyclic amines.

The calculated energy gap of 4.64 eV indicates a molecule with considerable stability, yet it is reactive enough to participate in chemical interactions. This value is instrumental in predicting the energy required for electronic transitions, which are responsible for the molecule's UV-Visible absorption properties.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.orgresearchgate.netnih.gov The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are favorable for nucleophilic attack.

For this compound, the MEP surface analysis would reveal a high electron density around the nitrogen atoms of the indazole ring and the exocyclic amine group, making these the primary sites for electrophilic interaction and hydrogen bonding. Conversely, the hydrogen atoms of the amine group and the aromatic ring would exhibit a positive electrostatic potential, indicating them as sites for nucleophilic interaction.

Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. mdpi.commdpi.com By calculating the harmonic vibrational frequencies, specific molecular motions (stretching, bending, etc.) can be assigned to theoretical spectral peaks. This aids in the interpretation of experimental spectroscopic data and confirms the molecular structure.

The predicted vibrational spectrum of this compound would show characteristic peaks corresponding to its functional groups. For instance, the N-H stretching vibrations of the primary amine group are expected to appear in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching and C=C ring stretching vibrations are also predicted, along with signals from the ethyl group. materialsciencejournal.org

Table 2: Predicted Major Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
N-H Asymmetric Stretch -NH₂ 3485
N-H Symmetric Stretch -NH₂ 3390
C-H Aromatic Stretch Ar-H 3050-3150
C-H Aliphatic Stretch -CH₂-CH₃ 2950-3000
C=C/C=N Ring Stretch Indazole Ring 1500-1620

This interactive table contains hypothetical data based on theoretical DFT calculations for this compound.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. nih.gov These include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). Hardness measures the resistance to a change in electron distribution, with a larger HOMO-LUMO gap indicating a harder, less reactive molecule. irjweb.com

Table 3: Global Reactivity Descriptors for this compound

Descriptor Value (eV) Formula
Electronegativity (χ) 3.57 -(EHOMO + ELUMO)/2
Chemical Hardness (η) 2.32 (ELUMO - EHOMO)/2
Global Softness (S) 0.43 1/η

This interactive table contains hypothetical data derived from the HOMO-LUMO energies in Table 1.

Fukui functions provide more detailed, atom-specific information about reactivity. joaquinbarroso.comwikipedia.org They indicate the propensity of each atomic site in a molecule to accept or donate electrons. The function f+(r) relates to reactivity towards a nucleophilic attack (electron acceptance), while f-(r) corresponds to reactivity towards an electrophilic attack (electron donation). nih.gov For this compound, these functions would likely highlight the ring nitrogen atoms and the amine nitrogen as key sites for chemical interactions.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov It is a critical tool in structure-based drug design for predicting binding affinity and interaction patterns.

Indazole derivatives are known to interact with a variety of biological targets, including protein kinases, which are crucial enzymes in cell signaling pathways. nih.gov A hypothetical molecular docking study of this compound could be performed against a kinase target, such as a Tyrosine Kinase, to predict its potential as an inhibitor.

In such a simulation, the this compound molecule would be placed into the ATP-binding site of the kinase. The docking algorithm would then predict the most stable binding pose and calculate a binding energy score, which indicates the affinity of the ligand for the protein. The analysis would focus on the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

Table 4: Hypothetical Docking Results of this compound with a Protein Kinase

Parameter Details
Hypothetical Target Tyrosine Kinase (e.g., VEGFR2)
Binding Energy -8.5 kcal/mol
Key Interactions
Hydrogen Bond Amine (-NH₂) with backbone C=O of Cys residue
Hydrogen Bond Indazole N2 with backbone N-H of Glu residue
Pi-Stacking Indazole ring with Phe residue

This interactive table presents a plausible, hypothetical outcome for a molecular docking simulation.

Binding Affinity and Conformational Stability Assessments

Computational methods are instrumental in predicting how strongly a ligand, such as this compound, will bind to a biological target, typically a protein. This binding affinity is a key determinant of a drug's efficacy. Molecular docking and molecular dynamics (MD) simulations are primary tools for these assessments.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding energy score. For instance, in studies of related indazole derivatives, docking has been used to evaluate their binding to various kinases, which are important targets in cancer therapy. The indazole scaffold is recognized as a "privileged" structure in kinase inhibition, capable of forming key hydrogen bonds with the hinge region of the kinase ATP-binding site. pharmablock.comnih.gov The 3-amino group in analogous compounds, for example, has been shown to form crucial hydrogen bonds with residues like Glu316 and Met318 in the BCR-ABL kinase. nih.gov

MD simulations provide a more dynamic picture of the ligand-receptor complex, assessing its stability over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding, providing a more accurate estimation of the binding free energy. A study on 1H-indazole analogs as anti-inflammatory agents used MD simulations to confirm the stability of the docked compounds within the active site of the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net

Below is a representative data table illustrating the kind of binding energy data obtained from docking studies of similar indazole derivatives against a specific protein target.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
(6-bromo-1H-indazol-1-yl)(p-tolyl)methanoneCOX-2 (3NT1)-8.49Gly526
Difluorophenyl-substituted 1H-indazoleCOX-2 (3NT1)-9.11-
Para-toulene-substituted 1H-indazoleCOX-2 (3NT1)-8.80-
4-methoxyphenyl-substituted 1H-indazoleCOX-2 (3NT1)-8.46-

This table is illustrative and compiled from data on analogous compounds to demonstrate typical research findings. researchgate.net

Theoretical Studies on the Reaction Mechanisms of this compound Synthesis

The synthesis of this compound typically involves the N-alkylation of the indazole ring. A significant challenge in this synthesis is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the indazole nucleus. nih.gov Theoretical studies, particularly using Density Functional Theory (DFT), are invaluable for understanding the factors that govern this selectivity.

DFT calculations can model the reaction pathways and determine the activation energies for the formation of both N1 and N2 isomers. These studies have shown that while the N2-substituted product is often formed faster (kinetically favored), the N1-substituted product, such as this compound, is generally the more thermodynamically stable isomer. nih.govbeilstein-journals.org The choice of solvent, base, and electrophile can influence the ratio of the two products. beilstein-journals.org

Mechanistic studies have explored the role of different reagents in directing the alkylation. For instance, DFT calculations have suggested that the use of certain metal cations (like Na⁺ or Cs⁺) can lead to a chelation mechanism that favors the formation of the N1-substituted product by coordinating with the N2-atom and a substituent at the C3 position. beilstein-journals.org

Furthermore, theoretical calculations can elucidate the electronic properties of the indazole ring, such as the partial charges and Fukui indices on the nitrogen atoms, to predict their reactivity towards electrophiles. beilstein-journals.org These computational insights help chemists to devise synthetic strategies that maximize the yield of the desired 1-substituted isomer. Studies on the reaction of 1H-indazole with formaldehyde, for example, used B3LYP/6-311++G(d,p) level calculations to confirm that the 1-substituted isomer is more stable than the 2-substituted one by approximately 20 kJ·mol⁻¹. acs.org

Structure-Based Virtual Screening and Ligand-Based Pharmacophore Modeling

Once a compound like this compound is identified as a potential ligand for a target, computational techniques can be used to discover other, potentially more potent, molecules with similar properties.

Structure-Based Virtual Screening (SBVS) involves docking large libraries of chemical compounds against the 3D structure of a biological target. dovepress.com If this compound is known to bind to a particular protein, its binding mode can be used as a template to screen for other compounds that fit into the same pocket and make similar interactions. This approach can rapidly identify a diverse set of novel hits for further investigation.

Ligand-Based Pharmacophore Modeling is employed when the 3D structure of the target is unknown. A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are essential for biological activity. ugm.ac.idnih.gov A model can be generated based on the structure of one or more active compounds like this compound. This pharmacophore model is then used as a 3D query to search chemical databases for other molecules that possess the same features in a similar spatial arrangement. nih.gov

Pharmacological and Biological Activity Profiling of 1 Ethyl 1h Indazol 4 Amine

In Vitro Receptor Binding and Enzyme Modulation Studies

Comprehensive searches for data related to the interaction of 1-ethyl-1H-indazol-4-amine with various biological targets did not yield specific results.

High-Throughput Screening against Diverse Biological Target Panels

Information regarding the screening of this compound against diverse biological target panels through high-throughput methods is not currently available in the public domain.

Biochemical Assays for Specific Enzyme Inhibition or Activation (e.g., IC50, Ki determination)

There is no publicly accessible data from biochemical assays detailing the specific enzyme inhibition or activation properties of this compound, including measurements such as IC50 or Ki values.

Cell-Based Functional Assays for Receptor Activation or Inhibition (e.g., reporter assays)

Specific data from cell-based functional assays to determine the agonist or antagonist activity of this compound at various receptors is not available in published research.

In Vitro Cellular Activity Assessments

Investigations into the cellular effects of this compound, particularly concerning its antiproliferative potential, have not been specifically detailed in the available scientific literature.

Antiproliferative Activity against Cancer Cell Lines

While various other indazole derivatives have demonstrated antiproliferative effects against cancer cell lines, specific studies on this compound are not reported.

Dose-Response Profiling Across a Panel of Cell Lines

Due to the absence of primary antiproliferative data, there is no information available on the dose-response profiles of this compound across any panel of cancer cell lines.

Cell Cycle Perturbation Analysis

No public data is available on the effects of this compound on cell cycle progression.

Apoptosis Induction Pathways

There is no publicly available information detailing the ability of this compound to induce apoptosis or the specific pathways involved.

Antiviral Replication Inhibition Assays

There are no published assays or studies on the potential of this compound to inhibit viral replication.

In Vivo Pharmacodynamic and Mechanistic Studies in Animal Models

No in vivo studies on the pharmacodynamics or mechanisms of action for this compound in animal models have been published.

Target Engagement Studies in Animal Systems

There is no available data from target engagement studies of this compound in animal systems.

Biomarker Modulation and Pathway Analysis in Animal Tissues

No studies have been published on the modulation of biomarkers or pathway analysis in animal tissues following administration of this compound.

Tissue Distribution and Bioavailability in Animal Models (excluding human pharmacokinetic analysis)

Comprehensive searches of scientific literature and patent databases did not yield any specific studies detailing the tissue distribution or bioavailability of this compound in animal models. While the indazole scaffold is a common feature in many pharmacologically active compounds, and numerous derivatives have been synthesized and studied for various therapeutic purposes, in vivo pharmacokinetic data for this particular molecule is not publicly available.

Research on related indazole-containing compounds suggests that their distribution and bioavailability can be influenced by the nature and position of substituents on the indazole ring system. However, without direct experimental data for this compound, any discussion of its specific pharmacokinetic profile would be speculative.

Therefore, this section cannot be completed with the requested detailed research findings and data tables due to the absence of relevant scientific information.

Mechanistic Insights into the Biological Interactions of 1 Ethyl 1h Indazol 4 Amine

Molecular Target Identification and Validation Approaches

The initial step in understanding the biological role of 1-ethyl-1H-indazol-4-amine is to identify which proteins it binds to within the complex milieu of the cell. This process, known as target identification, is crucial for forming hypotheses about the compound's mechanism of action.

Affinity chromatography is a powerful and widely used method for isolating potential binding partners of a small molecule from a complex mixture like a cell lysate. rsc.org This technique leverages the specific binding affinity between the small molecule (the ligand) and its target protein(s). rsc.org

The process begins with the chemical immobilization of this compound onto a solid support, such as agarose (B213101) or sepharose beads, creating an "affinity matrix." This typically involves synthesizing a derivative of the compound with a linker arm that can be covalently attached to the beads without obstructing the part of the molecule responsible for protein binding.

Once the affinity matrix is prepared, a cell lysate is passed over it. Proteins that have a specific affinity for this compound will bind to the immobilized compound, while the vast majority of other cellular proteins will not and are washed away. After extensive washing to remove non-specific binders, the specifically bound proteins are eluted from the matrix, often by changing the pH or ionic strength of the buffer, or by adding a high concentration of the free compound to compete for binding.

The eluted proteins, which represent high-confidence binding candidates, are then identified using advanced proteomic techniques, primarily mass spectrometry (MS). researchgate.netpnas.org The proteins are first digested into smaller peptides, which are then separated and analyzed by MS to determine their mass-to-charge ratios. This information is used to search protein databases and definitively identify the proteins that were captured by the this compound affinity matrix.

Hypothetical Research Findings:

In a hypothetical study, affinity chromatography coupled with mass spectrometry was used to identify potential targets of this compound in a human cancer cell line lysate. The results identified several proteins with high confidence, as detailed in the table below.

Identified ProteinGene NameMascot ScoreUnique PeptidesFunction
Mitogen-activated protein kinase 1MAPK145022Signal Transduction
Cyclin-dependent kinase 2CDK238518Cell Cycle Regulation
Heat shock protein 90HSP9031015Protein Folding
Casein kinase II subunit alphaCSNK2A125011Signal Transduction

While affinity chromatography identifies potential binding partners, it does not confirm that this binding occurs within the physiological context of an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that addresses this by measuring target engagement in live cells or tissues. wikipedia.orgfrontiersin.org The principle behind CETSA is that the binding of a ligand, such as this compound, generally increases the thermal stability of its target protein. nih.govtandfonline.com

In a typical CETSA experiment, intact cells are treated with the compound or a vehicle control. The cells are then heated to various temperatures. mdpi.com At elevated temperatures, proteins begin to denature and aggregate, becoming insoluble. A protein that is stabilized by a bound ligand will resist this heat-induced denaturation and remain soluble at higher temperatures compared to its unbound state. springernature.com After heating, the cells are lysed, and the soluble fraction is separated from the aggregated, insoluble fraction by centrifugation. The amount of the specific target protein remaining in the soluble fraction at each temperature is then quantified, typically by Western blotting or mass spectrometry. frontiersin.org

Plotting the soluble protein amount against temperature generates a "melting curve." A shift in this curve to higher temperatures in the compound-treated samples compared to the control indicates that the compound has engaged the target protein in the cellular environment. tandfonline.com Isothermal dose-response experiments, where the temperature is fixed and the compound concentration is varied, can be used to determine the cellular potency (EC50) of target engagement. mdpi.com

Hypothetical Research Findings:

To validate the engagement of this compound with MAPK1 (identified via affinity chromatography) in an intracellular environment, a CETSA experiment was performed. The results showed a significant thermal stabilization of MAPK1 in cells treated with the compound.

AnalyteConditionMelting Temperature (Tm)Thermal Shift (ΔTm)
MAPK1Vehicle (DMSO)48.5 °C-
MAPK110 µM this compound52.3 °C+3.8 °C
Actin (Negative Control)Vehicle (DMSO)65.1 °C-
Actin (Negative Control)10 µM this compound65.2 °C+0.1 °C

Biophysical Characterization of Ligand-Target Interactions

Once a direct molecular target has been identified and validated, the next step is to quantitatively characterize the binding interaction. Biophysical techniques are employed to determine the kinetics (on- and off-rates), affinity (strength), and thermodynamics of the binding event, providing deep mechanistic insight. nih.govnih.gov These studies typically require purified protein and the small molecule compound.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. nih.govspringernature.com It provides precise information on the kinetics of binding, including the association rate (k_a) and the dissociation rate (k_d), which together determine the equilibrium dissociation constant (K_D), a measure of binding affinity. rsc.org

In a typical SPR experiment to study the interaction of this compound with a target protein like MAPK1, the purified protein is immobilized on the surface of a sensor chip. A solution containing this compound (the analyte) is then flowed over the chip surface. reichertspr.com As the compound binds to the immobilized protein, the mass on the sensor surface increases, causing a change in the refractive index, which is detected in real-time and measured in resonance units (RU). When the flow of the compound is replaced by buffer, the dissociation of the compound from the protein is monitored as a decrease in the signal.

By analyzing the shape of the binding and dissociation curves (the "sensorgram") at various analyte concentrations, the kinetic rate constants (k_a and k_d) can be calculated. The ratio of these constants (k_d/k_a) yields the equilibrium dissociation constant (K_D).

Hypothetical Research Findings:

SPR analysis was conducted to determine the binding kinetics of this compound to purified MAPK1 protein. The results indicate a direct interaction with rapid association and dissociation rates.

ParameterValueUnit
Association Rate (ka)2.1 x 104M-1s-1
Dissociation Rate (kd)8.4 x 10-3s-1
Dissociation Constant (KD)400nM

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_D), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.govresearchgate.net

In an ITC experiment, a highly sensitive calorimeter measures the heat change as a solution of this compound is titrated in small, precise injections into a sample cell containing the purified target protein (e.g., MAPK1). wikipedia.org Each injection triggers a heat pulse corresponding to the binding event. As the protein becomes saturated with the compound, the heat signal diminishes.

The resulting data are plotted as heat change per injection versus the molar ratio of the ligand to the protein. Fitting this binding isotherm provides the key thermodynamic parameters. ΔH is obtained directly from the fit, while K_D and n are also determined. The change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can then be calculated, providing insight into the driving forces of the interaction (e.g., whether it is enthalpy-driven, entropy-driven, or both). tainstruments.com

Hypothetical Research Findings:

The thermodynamic profile of the interaction between this compound and MAPK1 was determined by ITC. The data revealed that the binding is primarily driven by favorable enthalpic contributions.

ParameterValueUnit
Stoichiometry (n)1.05-
Dissociation Constant (KD)450nM
Enthalpy Change (ΔH)-12.5kcal/mol
Entropy Change (ΔS)-19.8cal/mol·K

MicroScale Thermophoresis (MST) is a biophysical method that measures the affinity of biomolecular interactions in solution with low sample consumption. nih.govnih.gov The technique is based on the principle of thermophoresis, which is the directed movement of molecules in a temperature gradient. wikipedia.org This movement is sensitive to changes in the molecule's size, charge, and hydration shell, all of which can be altered upon ligand binding. nih.gov

In a typical MST experiment, the target protein (e.g., MAPK1) is fluorescently labeled. A constant concentration of this labeled protein is mixed with a serial dilution of the unlabeled ligand, this compound. nanotempertech.com These samples are loaded into glass capillaries, and a microscopic temperature gradient is induced by an infrared laser. reactionbiology.com The movement of the fluorescent protein along this gradient is monitored.

The binding of this compound to the labeled protein results in a change in its thermophoretic mobility. By plotting the change in this mobility against the logarithm of the ligand concentration, a binding curve is generated. This curve can be fitted to determine the dissociation constant (K_d), providing a quantitative measure of the binding affinity. nanotempertech.com

Hypothetical Research Findings:

MST was employed as an orthogonal method to confirm the binding affinity of this compound to MAPK1. The results were consistent with those obtained from SPR and ITC.

Interacting PairTechniqueDissociation Constant (Kd)
MAPK1 + this compoundMST425 ± 30 nM

Elucidation of Allosteric and Orthosteric Binding Mechanisms

The binding mechanism of a molecule to its biological target is fundamental to its pharmacological effect. Small molecules can interact with proteins in two primary ways: orthosteric binding, which occurs at the active site where the natural substrate or ligand binds, and allosteric binding, which takes place at a distinct site on the protein, causing a conformational change that modulates the protein's activity. nih.govquora.comwikipedia.org The specific binding mode of this compound and its analogs is largely dictated by the target protein class and the substitution pattern on the indazole scaffold.

Orthosteric Binding in Kinases:

Research on derivatives of 1H-indazol-4-amine has provided significant insights into their potential for orthosteric binding, particularly within the ATP-binding pocket of protein kinases. A notable study involving three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking of N-4-pyrimidinyl-1H-indazol-4-amine derivatives as inhibitors of leukocyte-specific protein tyrosine kinase (Lck) has demonstrated this interaction. nih.gov In this context, the indazole core acts as a scaffold that positions key functional groups to interact with the hinge region of the kinase, a hallmark of orthosteric ATP-competitive inhibition.

The molecular docking analysis revealed that the bioactive conformation of these inhibitors places the 1H-indazol-4-amine moiety deep within the ATP binding cleft. nih.gov This positioning allows for crucial hydrogen bond interactions with the kinase hinge residues, effectively blocking the binding of ATP and thereby inhibiting the enzyme's catalytic activity. The N1 substituent on the indazole ring, such as the ethyl group in this compound, typically projects towards the solvent-exposed region of the binding site, where it can be modified to improve potency and selectivity. nih.gov

Potential for Allosteric Modulation:

While direct evidence for allosteric modulation by this compound is not extensively documented, the broader family of indazole-containing compounds has been shown to act as allosteric modulators for various protein targets, particularly G-protein coupled receptors (GPCRs). frontiersin.org Allosteric modulators offer several advantages over orthosteric ligands, including higher specificity due to the less conserved nature of allosteric sites and the ability to fine-tune physiological responses rather than simply blocking them. nih.govfrontiersin.org

The potential for a this compound scaffold to engage in allosteric binding would depend on the specific topology of the target protein. An allosteric site would need to present a pocket with appropriate steric and electronic complementarity to the indazole core and its substituents. The ethyl group at the N1 position and the amine at the C4 position would be critical for establishing specific interactions within such a pocket. For GPCRs, allosteric binding sites are often located in more extracellularly accessible regions or within the transmembrane domain, distinct from the orthosteric agonist binding site. wikipedia.org

Table 1: Comparison of Binding Mechanisms

Feature Orthosteric Binding Allosteric Binding
Binding Site Active site (endogenous ligand binding site) A site topographically distinct from the active site
Mechanism Competitive inhibition (for antagonists) Conformational change modulating protein activity
Effect Typically an "on/off" switch Fine-tuning of protein function (potentiation or inhibition)
Selectivity Can be challenging due to conserved active sites Often higher due to less conserved allosteric sites
Example for Indazoles Kinase inhibition by N-4-pyrimidinyl-1H-indazol-4-amines nih.gov Modulation of GPCRs by other indazole derivatives

Structure-Based Rational Design Principles Derived from Mechanistic Studies

Understanding the precise binding mechanisms of this compound and its derivatives is crucial for the rational design of new and improved molecules with desired therapeutic properties. By leveraging structural information from X-ray crystallography and computational modeling, medicinal chemists can make targeted modifications to the lead compound to enhance its potency, selectivity, and pharmacokinetic profile.

Design Principles for Orthosteric Kinase Inhibitors:

The development of N-4-pyrimidinyl-1H-indazol-4-amine Lck inhibitors serves as an excellent case study for the structure-based design of orthosteric inhibitors. nih.gov The key design principles derived from these studies include:

Hinge-Binding Motif: The 4-aminoindazole core is an effective hinge-binding motif. The nitrogen atoms of the pyrazole (B372694) ring and the exocyclic amine can form critical hydrogen bonds with the backbone of the kinase hinge region. Maintaining this interaction is paramount for potent inhibition.

N1-Substituent for Selectivity and Potency: The N1 position of the indazole ring can be substituted to exploit the solvent-exposed region of the ATP-binding pocket. The ethyl group in this compound is a simple substituent, and modifying this position with larger or more functionalized groups can lead to additional interactions with the protein, thereby increasing potency and influencing selectivity against other kinases.

C4-Amino Substituent: The amine at the C4 position is crucial for the hinge-binding interaction. Modifications to this group are generally not well-tolerated if they disrupt the hydrogen bonding capacity. However, attaching larger groups, such as the pyrimidinyl moiety, allows for the exploration of other sub-pockets within the active site. nih.gov

Table 2: Structure-Activity Relationship (SAR) Insights for Indazole-Based Kinase Inhibitors

Position of Modification Structural Change Impact on Activity Rationale
N1 of Indazole Introduction of various alkyl or aryl groups Can significantly modulate potency and selectivity. Interacts with the solvent-exposed region, allowing for tailored interactions with specific kinases.
C4 of Indazole Substitution on the amine Generally requires a hydrogen bond donor. Larger substituents can access adjacent pockets. Essential for hinge-binding. Can be a point of extension to gain additional interactions.

| Indazole Core | Isomeric variations (e.g., 3-amino vs. 4-amino) | Alters the geometry of hinge interactions. | The position of the amine dictates the vector of the rest of the molecule within the binding site. nih.gov |

Rational Design of Potential Allosteric Modulators:

While less defined for the this compound scaffold itself, general principles for designing allosteric modulators can be applied. The discovery of allosteric modulators often relies on high-throughput screening followed by structure-based optimization. Key considerations include:

Identification of Allosteric Pockets: Computational methods such as molecular dynamics simulations and pocket-finding algorithms can be used to identify potential allosteric binding sites on a target protein.

Fragment-Based Screening: Small fragments, potentially including the this compound core, can be screened for binding to these allosteric sites. Hits can then be elaborated and optimized to create more potent molecules.

Emphasis on Physicochemical Properties: Allosteric modulators often have different physicochemical properties compared to orthosteric ligands. They may be more lipophilic to access binding sites within the transmembrane domains of GPCRs. The design process must balance potency with drug-like properties such as solubility and permeability.

Structure Activity Relationship Sar Studies of 1 Ethyl 1h Indazol 4 Amine Derivatives

Systematic Modification of the Indazole Core of 1-ethyl-1H-indazol-4-amine

The bicyclic indazole ring is a critical pharmacophore, and its substitution pattern significantly influences the biological profile of the resulting compounds. Research has focused on understanding the effects of substituents at various positions of the indazole nucleus and the impact of replacing parts of the ring system.

Systematic substitution on the benzene (B151609) portion of the indazole ring has revealed that both the nature and position of the substituent are crucial for activity.

At the C-3 position , the introduction of various groups has been explored. For instance, in related indazole series, a suitably substituted carbohydrazide (B1668358) moiety at the C-3 position was found to be important for potent inhibitory activities against certain enzymes. nih.gov The steric and electronic properties of the C-3 substituent can influence the orientation of the entire molecule within a biological target's binding site.

Substitutions at the C-5 position have also been shown to have a significant impact. In studies on related 1H-indazole derivatives, the introduction of a fluorine atom at this position was found to be important for antitumor activity. mdpi.com Furthermore, replacing a hydrogen at C-5 with a 1,2,4-oxadiazole (B8745197) ring, a bioisosteric replacement, has led to the development of potent and selective inhibitors of human monoamine oxidase B (MAO-B). nih.gov

The C-6 position is another key site for modification. Research on 6-substituted-1H-indazole derivatives has demonstrated that groups at this position can significantly affect activity and selectivity for various targets, such as tyrosine kinases. nih.gov For example, the presence of a 2,6-dichloro-3,5-dimethoxyphenyl group at C-6 resulted in potent FGFR1 inhibitory activity. nih.gov

Table 1: Effect of Indazole Core Substitutions on Biological Activity (Illustrative Examples from Related Scaffolds)

Position Substituent Resulting Activity
C-3 Carbohydrazide Important for enzyme inhibition nih.gov
C-5 Fluorine Crucial for antitumor activity mdpi.com
C-5 1,2,4-Oxadiazole Potent and selective MAO-B inhibition nih.gov

Isosteric replacement is a common strategy in medicinal chemistry to improve physicochemical properties and biological activity. In the context of the indazole scaffold, this can involve replacing either the carbon atoms of the benzene ring or the nitrogen atoms of the pyrazole (B372694) ring.

One notable example is the use of the indazole nucleus itself as a bioisostere for a catechol moiety. google.com This replacement can enhance metabolic stability and improve oral bioavailability while maintaining the necessary hydrogen bonding interactions with the target protein. Furthermore, heterocycles such as 1,2,4-oxadiazoles have been successfully used as bioisosteres for functional groups attached to the indazole ring, as seen with the C-5 substituted derivatives. nih.gov The choice of the isosteric ring affects the electronic properties, polarity, and metabolic stability of the final compound.

Investigation of N1-Ethyl Group Modifications

The substituent at the N-1 position of the indazole ring plays a pivotal role in establishing interactions with biological targets. The ethyl group in this compound is a key feature, and modifications to this group have been extensively studied to probe the size and nature of the corresponding binding pocket.

The length and branching of the N1-alkyl chain can significantly affect binding affinity. Studies on analogous N-1 alkyl-substituted indole (B1671886) derivatives have shown that high affinity for cannabinoid receptors requires a minimum alkyl chain length of three carbons, with optimal binding observed with a five-carbon chain (pentyl). nih.gov Extending the chain to seven carbons (heptyl) resulted in a dramatic decrease in binding affinity. nih.gov This suggests the presence of a hydrophobic pocket of a specific size that accommodates the N1-alkyl group.

Branching on the alkyl chain generally leads to a decrease in activity due to steric hindrance. However, in some cases, specific branching patterns may be tolerated or even beneficial if they orient the molecule more favorably in the binding site.

Table 2: Influence of N-1 Alkyl Chain Length on Receptor Binding Affinity (Based on Analogous Indole Derivatives)

N-1 Alkyl Chain Relative Binding Affinity
Methyl (C1) Low
Ethyl (C2) Moderate
Propyl (C3) High
Butyl (C4) High
Pentyl (C5) Optimal
Hexyl (C6) High

Replacing the N1-ethyl group with cycloalkyl or aryl moieties introduces greater conformational rigidity and the potential for additional interactions, such as pi-stacking with aromatic residues in the binding site.

Cycloalkyl substitutions , such as cyclopropyl (B3062369) or cyclopentyl groups, can lock the orientation of the substituent, which may be advantageous if it aligns with the optimal binding conformation. The size of the cycloalkyl ring is a critical factor, similar to the length of a linear alkyl chain.

Aryl substitutions , for example, a phenyl or benzyl (B1604629) group, can lead to a significant increase in potency if the target's binding site contains an aromatic pocket. In a series of indazole arylsulfonamides, the N1-substituent was varied extensively, and it was found that substitutions like a 3-cyanobenzyl group were optimal for activity. The synthetic accessibility of N1-aryl and N1-benzyl indazoles is well-established, often involving the alkylation of the parent indazole with the corresponding benzyl halide. acs.org

Derivatization Strategies at the C4-Amine Moiety

The C4-amine group is a key functional handle for derivatization, providing a vector for introducing a wide range of substituents to explore interactions with the biological target. The hydrogen-bonding capacity of the amine is often crucial for anchoring the ligand in the binding site.

Common derivatization strategies include:

Acylation: Reaction of the amine with acyl chlorides or carboxylic acids (in the presence of coupling agents) to form amides. The nature of the acyl group (e.g., aliphatic, aromatic, heterocyclic) can be varied to probe for additional binding interactions.

Sulfonylation: Formation of sulfonamides by reacting the amine with sulfonyl chlorides. This introduces a tetrahedral geometry and a strong hydrogen bond acceptor group.

Alkylation: Introduction of one or two alkyl groups on the amine nitrogen to form secondary or tertiary amines. This can modulate the basicity and steric profile of the group.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkyl or N-aryl derivatives. This is a versatile method for introducing a wide variety of substituents.

Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively. These moieties introduce additional hydrogen bond donors and acceptors.

In a related series of N-4-pyrimidinyl-1H-indazol-4-amines, the amine serves as a linker to a pyrimidine (B1678525) ring, and substitutions on this pyrimidine ring were found to be critical for the inhibition of leukocyte-specific protein tyrosine kinase (Lck). This highlights how derivatization of the C4-amine can be used to extend the molecule into adjacent binding pockets.

Table 3: Common Derivatization Strategies for the C4-Amine

Reaction Type Reagent Resulting Functional Group
Acylation Acyl Chloride / Carboxylic Acid Amide
Sulfonylation Sulfonyl Chloride Sulfonamide
Alkylation Alkyl Halide Secondary/Tertiary Amine
Reductive Amination Aldehyde/Ketone N-Substituted Amine

Acylation and Alkylation of the Amine Group

Modification of the 4-amino group through acylation and alkylation has been a key strategy in modulating the pharmacological profile of indazole derivatives. These modifications can significantly impact the compound's hydrogen bonding capacity, lipophilicity, and steric profile, which in turn affects its interaction with target proteins.

Research has shown that the nature of the acyl or alkyl group is a crucial determinant of activity. For instance, in a series of indazole derivatives targeting specific kinases, the introduction of small, linear alkyl chains was found to be well-tolerated, whereas bulky substituents often led to a decrease in potency. Acylation with various carboxylic acid derivatives has also been extensively explored. The introduction of an acetyl group, for example, can alter the electronic properties of the amine and introduce a potential hydrogen bond acceptor.

Modification TypeSubstituentObserved Effect on Activity
AlkylationMethylMaintained or slightly decreased activity
AlkylationEthylGenerally well-tolerated
AlkylationIsopropylSignificant decrease in activity
AcylationAcetylVariable, target-dependent
AcylationBenzoylOften leads to decreased activity due to steric hindrance

This table is a generalized representation based on typical SAR findings for indazole derivatives and may not reflect the specific activity for all biological targets.

Formation of Amide and Urea Derivatives

The formation of amide and urea linkages at the 4-amino position has proven to be a particularly fruitful avenue for developing potent inhibitors of various enzymes, such as kinases. nih.gov These moieties can participate in extensive hydrogen bond networks within the active site of a protein, significantly enhancing binding affinity.

Urea derivatives, in particular, are versatile in drug design due to the ability of the urea carbonyl group and N-H protons to act as both hydrogen bond acceptors and donors. nih.gov SAR studies on 1H-indazole-3-amine derivatives have demonstrated that the substituent on the urea nitrogen plays a critical role in determining antitumor activity. nih.gov For example, the introduction of substituted phenyl rings can lead to compounds with potent inhibitory activity against cancer cell lines. nih.gov The nature and position of substituents on this phenyl ring are key, with electron-withdrawing or -donating groups capable of fine-tuning the electronic and steric properties of the molecule for optimal target engagement. nih.gov

Similarly, the synthesis of amide derivatives allows for the exploration of a wide range of chemical diversity. The R-group of the amide can be varied to probe different pockets of a target's active site. Studies on related heterocyclic compounds have shown that the amide linker can orient substituents into favorable binding regions, leading to enhanced potency. academie-sciences.fr

Derivative TypeLinkerR-Group ExampleGeneral SAR Observation
Amide-NHCO-3-fluorophenylPotent activity, hydrogen bonding potential
Amide-NHCO-CyclohexylLipophilic interactions may enhance binding
Urea-NHCONH-4-chlorophenylStrong hydrogen bonding, potential for halogen bonding
Urea-NHCONH-3-methoxyphenylCan probe different regions of the binding pocket

This table provides illustrative examples of how amide and urea modifications can influence the activity of indazole-based compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com This approach is invaluable for understanding the key physicochemical properties that govern activity and for predicting the potency of novel, unsynthesized analogs.

Molecular Descriptor Calculation and Selection

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For analogs of this compound, a wide array of descriptors can be calculated, falling into several categories:

Electronic Descriptors: These describe the electron distribution in a molecule and include parameters like atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). pensoft.net

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices. pensoft.net

Hydrophobic Descriptors: The most common hydrophobic descriptor is LogP, which represents the partitioning of a compound between octanol (B41247) and water and is crucial for membrane permeability and binding to hydrophobic pockets. pensoft.net

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

The selection of the most relevant descriptors is a critical step, often achieved through statistical methods like genetic algorithms or stepwise multiple linear regression to avoid overfitting and to identify the properties most correlated with biological activity. nih.gov

Descriptor ClassExample DescriptorRelevance to Biological Activity
ElectronicDipole MomentInfluences long-range interactions with the target.
StericMolecular VolumeDetermines the fit of the molecule within the binding site.
HydrophobicLogPAffects solubility, membrane transport, and hydrophobic interactions.
TopologicalWiener IndexRelates to molecular branching and compactness.

Model Development and Validation Strategies

Once relevant descriptors are selected, a mathematical model is developed to correlate these descriptors with the observed biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches.

A robust QSAR model must be rigorously validated to ensure its predictive power. nih.gov This involves both internal and external validation techniques:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's internal consistency and stability. nih.gov A high q² value indicates a reliable model.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model's development. The predictive correlation coefficient (r²_pred) is a key metric for external validation. nih.govresearchgate.net

Successful 2D and 3D-QSAR models for various indazole derivatives have been reported with high correlation coefficients (r²) and cross-validation coefficients (q²), indicating their reliability. researchgate.netgrowingscience.com For example, a 3D-QSAR study on N-4-pyrimidinyl-1H-indazol-4-amines as Lck inhibitors resulted in a model with a q² of 0.603 and an r² of 0.983, demonstrating its robustness. nih.gov

Predictive Applications in Derivative Design

A well-validated QSAR model is a powerful tool for the rational design of new derivatives with improved potency. The model can be used to predict the activity of virtual compounds before committing resources to their synthesis and testing.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity. researchgate.net For instance, a CoMFA contour map might indicate that a sterically bulky, electropositive substituent at a particular position on the indazole ring would be beneficial for activity, guiding medicinal chemists in the design of the next generation of compounds. nih.gov These predictive models, therefore, accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Applications of 1 Ethyl 1h Indazol 4 Amine in Chemical Biology and Advanced Materials

1-ethyl-1H-indazol-4-amine as a Versatile Building Block in Organic Synthesis

The utility of this compound in organic synthesis stems from the reactivity of its 4-amino group. This functional handle allows for a multitude of chemical transformations, enabling the construction of more complex molecular architectures. Its stable, ethyl-protected indazole core ensures that derivatization occurs predictably at the desired position, making it an ideal starting material for targeted synthesis.

The primary amine of this compound serves as a key nucleophile and a versatile point of attachment for constructing elaborate molecular frameworks. Synthetic chemists can leverage this reactivity to engage the compound in various classical and modern coupling reactions. These transformations facilitate the fusion or linkage of the indazole core to other cyclic or acyclic moieties, yielding novel and complex heterocyclic systems. For instance, acylation reactions with various acid chlorides or activated carboxylic acids can produce a diverse array of amide derivatives. Furthermore, palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, can be employed to form new C-N bonds, linking the indazole to other aromatic or heteroaromatic rings.

Reaction TypeReagent/CatalystResulting ScaffoldSignificance
Amide Coupling R-COCl or R-COOH with coupling agents (e.g., HATU)N-(1-ethyl-1H-indazol-4-yl)amidesIntroduction of diverse functional groups, modulation of physicochemical properties.
Buchwald-Hartwig Amination Aryl/Heteroaryl Halides, Pd catalyst, Ligand, BaseN-Aryl/Heteroaryl-1-ethyl-1H-indazol-4-aminesCreation of complex biaryl amine structures often found in functional materials and bioactive molecules.
Reductive Amination Aldehydes/Ketones, Reducing Agent (e.g., NaBH(OAc)₃)N-Alkyl-1-ethyl-1H-indazol-4-aminesFormation of secondary or tertiary amines, increasing structural diversity.
Schiff Base Formation Aldehydes/KetonesImines derived from this compoundIntermediates for further synthesis or as ligands in coordination chemistry.

This interactive table summarizes key synthetic transformations involving this compound.

Combinatorial chemistry is a powerful strategy for rapidly generating large collections, or "libraries," of related compounds for high-throughput screening in drug discovery and materials science. acs.orgmdpi.com this compound is an exemplary building block for such libraries due to its defined core structure and the presence of a single, highly reactive functional group. acs.orgnih.gov In a typical combinatorial synthesis workflow, the indazole core acts as the constant scaffold, while the 4-amino group is reacted with a diverse set of building blocks (e.g., a collection of different carboxylic acids, sulfonyl chlorides, or aldehydes). This approach allows for the systematic variation of the substituent at the 4-position, leading to a library where each member possesses a unique side chain. Such libraries are invaluable for structure-activity relationship (SAR) studies, enabling researchers to quickly identify how different chemical functionalities influence a compound's biological activity or material properties.

Library Synthesis StepDescriptionExample ReagentsResulting Library
Scaffold The core molecule, this compound.N/AA constant 1-ethyl-1H-indazol-4-yl core.
Diversification Parallel acylation of the scaffold with a set of diverse building blocks.A collection of 100 different acid chlorides (R¹-COCl, R²-COCl, ... R¹⁰⁰-COCl).A library of 100 distinct N-(1-ethyl-1H-indazol-4-yl)amides.
Screening The library is tested for a specific property (e.g., enzyme inhibition, fluorescence).N/AIdentification of "hit" compounds with desired activity.

This interactive table outlines the integration of this compound into a hypothetical combinatorial library.

Development of this compound-Based Chemical Probes

Chemical probes are small molecules designed to study and manipulate biological systems. researchgate.net The unique structure of this compound makes it an attractive scaffold for the development of specialized probes, such as those used for fluorescent imaging or target identification.

Fluorescent probes are indispensable tools in modern biology, allowing for the visualization of cellular components and the detection of specific analytes with high sensitivity. google.comnih.gov The indazole ring system itself possesses inherent fluorescent properties, which can be tuned by substitution. nih.govmdpi.com Research has shown that certain 3-substituted-1H-indazoles exhibit strong fluorescence with quantum yields reaching as high as 85%. mdpi.com This intrinsic fluorescence makes the this compound scaffold a promising candidate for developing novel probes. The 4-amino group can be functionalized to incorporate a "receptor" unit that selectively interacts with a biological target or analyte (e.g., an enzyme, a metal ion, or a reactive oxygen species). This interaction can induce a conformational change or an electronic perturbation in the indazole fluorophore, leading to a measurable change in fluorescence intensity or wavelength—a "turn-on" or "turn-off" response. mdpi.comrsc.org This principle can be applied to design biosensors for monitoring cellular processes in real-time.

PropertyValue/ObservationImplication for Probe DesignReference
Fluorescence Quantum Yield Up to 85% for some derivativesThe indazole core can serve as an efficient fluorophore. nih.govmdpi.com
Emission Wavelength Tunable based on substitutionThe color of the probe can be optimized for specific imaging applications. nih.gov
Analyte Sensitivity Some derivatives show acid-sensitive fluorescence turn-off activityDemonstrates potential for creating probes that respond to changes in pH or other analytes. mdpi.com

This interactive table presents key photophysical properties of indazole derivatives relevant to fluorescent probe development.

Identifying the specific cellular targets of a bioactive compound is a critical and often challenging step in drug discovery. Affinity-based probes are designed for this purpose. This compound can be readily converted into an affinity probe. The synthesis involves attaching a linker to the 4-amino group, with the other end of the linker bearing a reporter tag, most commonly biotin (B1667282). This derivatized molecule, when introduced to a cell lysate, will bind to its protein targets. The biotin tag then allows for the selective isolation of the probe-protein complex using streptavidin-coated beads. Subsequent proteomic analysis of the isolated proteins can reveal the identity of the cellular targets. The ethyl group at the N1 position can help in modulating the binding affinity and specificity of the parent molecule, while the 4-amino position provides a non-disruptive site for linker attachment.

Probe ComponentFunctionExample MoietyAttachment Point
Binding Moiety The core structure that binds to the target protein(s).1-ethyl-1H-indazol-4-yl groupN/A
Linker A flexible chain that spatially separates the binding moiety from the tag.Polyethylene (B3416737) glycol (PEG) chainCovalently attached to the 4-amino group.
Reporter Tag A functional group that enables capture and purification of the probe-target complex.BiotinAttached to the distal end of the linker.

This interactive table breaks down the components of a hypothetical affinity probe based on this compound.

Potential in Material Science and Optoelectronics

The field of organic electronics utilizes carbon-based molecules and polymers to create devices such as organic light-emitting diodes (OLEDs), solar cells, and transistors. Heterocyclic compounds are of great interest in this area due to their rigid structures, thermal stability, and tunable electronic properties. The indazole scaffold, being an electron-rich aromatic system, has potential for applications in this field.

Derivatives of related heterocycles like imidazole (B134444) and carbazole (B46965) are already widely used in OLEDs as host materials, charge-transporting layers, and fluorescent emitters, particularly for deep-blue light. google.com The key requirements for these materials include high triplet energy, balanced charge carrier mobility, and high photoluminescence quantum yield. The demonstrated high fluorescence quantum yields of some indazole derivatives suggest their potential as efficient emitters in OLEDs. nih.govmdpi.comrsc.org By modifying the this compound core through the synthetic methods described in section 8.1, it is possible to tune its electronic properties (e.g., HOMO/LUMO energy levels) to optimize it for specific roles within an electronic device. For example, attaching electron-donating or electron-withdrawing groups to the indazole ring can modulate its charge injection and transport capabilities, making it suitable for use as a hole-transporting or electron-transporting material. The inherent thermal stability of the aromatic indazole ring is another advantageous feature for ensuring the longevity and performance of organic electronic devices.

Investigation of Optical and Electronic Properties

While specific experimental data on the optical and electronic properties of this compound is not extensively documented in publicly available literature, the photophysical characteristics of the broader class of substituted indazole derivatives offer valuable insights. Research into various 1H-indazoles has revealed their potential for fluorescence and distinct absorption spectra, suggesting that this compound may also possess noteworthy optical and electronic behaviors.

Studies on 3-substituted-1H-indazoles have demonstrated that these compounds can exhibit significant fluorescence, with some derivatives showing quantum yields as high as 85%. acs.orgnih.gov The UV-visible absorption for these compounds typically falls within the range of 280–550 nm. acs.org The position and intensity of absorption and emission bands in indazole derivatives are influenced by the nature and position of substituents on the indazole core, as well as the solvent polarity. For instance, computational and experimental studies on substituted 2H-indazoles have explored their photophysical behavior and solvatochromism. researchgate.net

The electronic properties of indazole derivatives are intrinsically linked to their aromatic heterocyclic structure. The presence of the ethyl group at the N1 position and the amine group at the 4-position in this compound would be expected to modulate the electron density of the indazole ring system, thereby influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These modifications can affect the absorption and emission wavelengths, as well as the quantum yield of fluorescence. While detailed experimental data for this compound is not available, the general characteristics of related compounds suggest it may be a candidate for applications in materials science where specific photophysical properties are desired.

To provide a comparative context, the following table summarizes the photophysical data for some reported substituted 1H-indazoles.

Compound/Derivative ClassAbsorption Range (nm)Emission Range (nm)Molar Extinction Coefficient (mol L⁻¹ cm⁻¹)Quantum Yield (%)Reference
3-substituted-1H-indazoles280–550340–6204,810–29,660Up to 85 acs.orgnih.govacs.org

This table presents a summary of data for a class of related compounds and not for this compound specifically.

Role in Coordination Chemistry with Metal Centers

The coordination chemistry of this compound with metal centers has not been specifically detailed in the available scientific literature. However, the indazole scaffold is a well-recognized ligand in coordination chemistry due to the presence of two nitrogen atoms in the pyrazole (B372694) ring, which can act as Lewis basic sites for coordination with metal ions. The N-alkylation of indazoles, as in this compound, can influence the regioselectivity of metal binding and the properties of the resulting metal complexes. nih.govnih.govd-nb.info

Generally, indazole derivatives can coordinate to metal centers in a monodentate fashion through one of the nitrogen atoms, or in a bridging mode, linking multiple metal centers. The specific coordination mode is influenced by factors such as the steric and electronic properties of the substituents on the indazole ring, the nature of the metal ion, and the reaction conditions. researchgate.net

For example, studies on other indazole-derived ligands have demonstrated their ability to form stable complexes with various transition metals. Copper(I) complexes with an N-(1-(2H-indazol-2-yl)ethylidene)-2,6-diisopropylaniline ligand have been synthesized and characterized, showing interesting photophysical properties. rsc.org These complexes exhibit metal-to-ligand charge transfer (MLCT) absorption bands and phosphorescence, indicating the potential for indazole-based ligands in the development of luminescent materials. rsc.org

While no specific metal complexes of this compound are reported, its structure suggests it could act as a versatile ligand. The amine group at the 4-position could potentially also participate in coordination, leading to bidentate chelation, although this might be sterically hindered. The ethyl group at the N1 position would likely influence the steric environment around the coordinating nitrogen atom, which could be leveraged to control the geometry and stability of the resulting metal complexes.

The following table provides examples of metal complexes formed with other indazole derivatives to illustrate the coordination potential of this class of compounds.

Indazole-Derived LigandMetal IonCoordination ModeResulting Complex PropertiesReference
N-(1-(2H-indazol-2-yl)ethylidene)-2,6-diisopropylanilineCopper(I)N,N-bidentateMLCT absorption, phosphorescence rsc.org

This table illustrates the coordination behavior of a related indazole derivative, not this compound.

Analytical Methodologies for the Detection and Quantification of 1 Ethyl 1h Indazol 4 Amine

Chromatographic Separation Techniques

Chromatography is the cornerstone for the selective and sensitive analysis of 1-ethyl-1H-indazol-4-amine, allowing for its separation from impurities, and other components in a sample matrix. Liquid chromatography, in particular, is well-suited for a compound of this polarity and molecular weight.

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a primary technique for the quantification of this compound, leveraging the chromophoric nature of the indazole ring system. A reversed-phase HPLC (RP-HPLC) method is typically preferred for its versatility and efficiency in separating moderately polar compounds.

Method development would involve the systematic optimization of several parameters to achieve a symmetric peak shape, adequate retention, and efficient separation from any potential interfering substances. Key parameters include the choice of stationary phase, mobile phase composition (including organic modifier and pH), and column temperature. A C18 stationary phase is a common starting point due to its hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter; maintaining a pH below the pKa of the amine group (typically around 4-5 for aromatic amines) would ensure the analyte is in its protonated, more water-soluble form, which can lead to better peak shapes on silica-based columns.

Validation of the developed HPLC method is essential to ensure its reliability, and would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and specificity.

Table 1: Illustrative HPLC-UV Method Parameters for this compound Analysis

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Table 2: Representative HPLC Method Validation Data

Validation ParameterTypical Performance Metric
Linearity (r²) > 0.999
Range 0.1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its relatively low volatility and the presence of a polar primary amine group, which can lead to poor peak shape and thermal degradation in the hot injector port and column. Therefore, a derivatization step is generally required to increase the analyte's volatility and thermal stability.

Common derivatization strategies for primary amines involve converting the -NH2 group into a less polar, more stable functional group. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) are common approaches. The resulting derivatives are more amenable to GC separation and detection by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). However, derivatization adds complexity and potential sources of error to the analytical procedure. Given the suitability of LC-based methods, GC is often considered a secondary or complementary technique for this type of analyte.

For the analysis of this compound at trace levels, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique offers exceptional sensitivity and selectivity by combining the separation power of LC with the mass-resolving capability of a tandem mass spectrometer.

Electrospray ionization (ESI) in the positive ion mode is typically employed for the analysis of basic compounds containing amine functionalities. The analyte is first protonated in the ESI source to form the precursor ion [M+H]+. In the mass spectrometer, this precursor ion is selected and subjected to collision-induced dissociation (CID) to generate specific product ions. The detection of one or more of these specific mass transitions (Multiple Reaction Monitoring, MRM) provides a high degree of certainty in identification and quantification, even in complex matrices. The high sensitivity of LC-MS/MS allows for detection limits in the picogram (pg) to nanogram (ng) per milliliter range.

Table 3: Proposed LC-MS/MS Parameters for this compound

MS ParameterSuggested Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺ m/z 162.1
MRM Transition 1 (Quantifier) 162.1 → 134.1 (Loss of C₂H₄)
MRM Transition 2 (Qualifier) 162.1 → 119.1 (Loss of C₂H₅N)
Collision Energy Optimized for each transition (e.g., 15-25 eV)
Dwell Time 100 ms

Spectrophotometric and Spectrofluorometric Assays

Spectrophotometric methods can be developed for the quantification of this compound, although they generally lack the specificity of chromatographic methods. These methods are often based on a chemical reaction that produces a colored product. For primary aromatic amines, a common approach is derivatization with a reagent such as 2,4-Dinitrofluorobenzene (DNFB). This reaction forms a dinitrophenyl-amine derivative, which exhibits strong absorbance in the visible region of the electromagnetic spectrum, allowing for colorimetric quantification.

The development of such an assay requires optimization of reaction conditions, including pH, temperature, reaction time, and reagent concentration. While simple and cost-effective, these methods are susceptible to interference from other nucleophilic species in the sample that can also react with the derivatizing agent. A spectrofluorometric assay could potentially be developed if the compound is naturally fluorescent or can be derivatized with a fluorescent tag, which would offer improved sensitivity over spectrophotometry.

Electrochemical Detection Methods for this compound

The aromatic amine moiety of this compound is electrochemically active and can be oxidized at a suitable electrode surface. This property allows for the use of electrochemical detection (ED) methods. When coupled with HPLC (HPLC-ED), this technique can provide highly sensitive and selective detection. The analysis involves applying a specific potential to a working electrode in a flow cell; as the analyte elutes from the HPLC column and passes through the cell, it is oxidized, generating an electrical current that is proportional to its concentration.

The first step in developing an HPLC-ED method is to study the electrochemical behavior of the compound using techniques like cyclic voltammetry (CV). CV can be used to determine the oxidation potential of the analyte, which is then used as the detection potential in the HPLC-ED system. This method can offer sensitivity comparable to or even greater than fluorescence detection for electroactive compounds.

Sample Preparation and Matrix Effects Considerations in Diverse Research Samples

Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it, and remove interfering components prior to analysis. mdpi.com The choice of technique depends on the nature of the sample matrix (e.g., reaction mixtures, environmental water samples) and the analytical method used. scispace.com

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. By adjusting the pH of the aqueous sample to be basic (pH > pKa of the amine), the analyte will be in its neutral, more organic-soluble form and can be efficiently extracted into an organic solvent like ethyl acetate or dichloromethane.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE, offering higher analyte recovery and cleaner extracts. scispace.com For this compound, several SPE sorbents could be applicable:

Reversed-Phase (e.g., C18, C8): At neutral or slightly basic pH, the analyte can be retained via hydrophobic interactions and later eluted with an organic solvent like methanol.

Cation-Exchange (e.g., SCX): By acidifying the sample, the amine group becomes protonated (positively charged), allowing it to be strongly retained on a cation-exchange sorbent. Interferents can be washed away, and the analyte is then eluted using a basic solution or a high-ionic-strength buffer.

Consideration of matrix effects is particularly important for sensitive techniques like LC-MS/MS. Co-eluting matrix components can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. This can be mitigated by developing a more selective sample preparation procedure, optimizing chromatography to separate the analyte from matrix components, or by using a suitable internal standard, such as a stable isotope-labeled version of the analyte. chromatographyonline.com

Table 4: Comparison of Sample Preparation Techniques

TechniqueAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Simple, inexpensive, high sample capacity.Can be labor-intensive, requires large volumes of organic solvents, potential for emulsion formation.
Solid-Phase Extraction (SPE) High analyte recovery, high concentration factor, cleaner extracts, potential for automation.Higher cost of consumables, requires method development for sorbent selection and elution conditions.

Future Perspectives and Emerging Research Avenues for 1 Ethyl 1h Indazol 4 Amine

Exploration of Novel and Efficient Synthetic Routes

The synthesis of indazole derivatives is a well-explored area, yet the pursuit of more efficient, cost-effective, and environmentally benign methods is a continuous endeavor. nih.govnih.gov Future research into the synthesis of 1-ethyl-1H-indazol-4-amine and its analogs could focus on several promising strategies.

C-H Activation/Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer a powerful tool for the direct functionalization of the indazole core. nih.gov Exploring rhodium- or palladium-catalyzed reactions could lead to more streamlined syntheses of complex derivatives, bypassing the need for pre-functionalized starting materials. nih.gov For instance, methods involving Rh(III)-promoted double C-H activation have been used to construct the 1H-indazole skeleton from aldehyde phenylhydrazones. nih.gov

Metal-Free Synthesis: To address the cost and toxicity concerns associated with heavy metal catalysts, the development of metal-free synthetic routes is a high-priority research area. organic-chemistry.org Methods utilizing oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) or iodine for direct aryl C-H amination in hydrazones have shown promise for constructing the 1H-indazole core and could be adapted for specific derivatives. nih.gov

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing hazardous intermediates.

One-Pot Reactions: Designing multi-component, one-pot reactions can significantly improve synthetic efficiency by reducing the number of isolation and purification steps. organic-chemistry.org Future work could aim to develop a one-pot procedure starting from simple precursors to generate the final this compound structure.

Synthetic StrategyPotential AdvantagesRelevant Catalyst/Reagent Examples
C-H ActivationHigh atom economy, reduced stepsRhodium (Rh), Palladium (Pd), Copper (Cu) nih.gov
Metal-Free SynthesisLower cost, reduced toxicityIodine (I₂), PIFA nih.gov
Flow ChemistryImproved safety, scalability, controlNot applicable (technique)
One-Pot ReactionsIncreased efficiency, less wasteNot applicable (technique) organic-chemistry.org

Deeper Mechanistic Understanding of Biological Interactions and Target Specificity

While indazole derivatives are known to interact with a variety of biological targets, particularly protein kinases, a detailed mechanistic understanding for each specific compound is crucial for its development. nih.govnih.gov For this compound, future research should aim to elucidate its precise molecular interactions.

Target Identification and Validation: The initial step involves identifying the specific biological targets of this compound. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint its primary binding partners within the cell.

Structural Biology: Obtaining co-crystal structures of this compound bound to its target protein(s) through X-ray crystallography or cryo-electron microscopy would provide invaluable, high-resolution insights into the specific binding mode. This information reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for affinity and selectivity. The 1H-indazole-3-amine structure, for example, is known to be an effective hinge-binding fragment in some kinase inhibitors. mdpi.comnih.gov

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity (Kᵈ) and thermodynamics of the interaction between the compound and its target. This data is critical for understanding the driving forces behind the binding event.

Off-Target Profiling: A comprehensive understanding of a compound's target specificity is essential. Broad screening against panels of related proteins (e.g., a kinome scan) can identify potential off-target interactions. This knowledge is vital for interpreting biological activity and anticipating potential side effects in later developmental stages. Indazole derivatives have been shown to inhibit a range of kinases, including EGFR, FGFR, and Aurora kinases, highlighting the need for specific profiling. nih.govnih.gov

Advanced Computational Design of Next-Generation this compound Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery for designing new molecules with enhanced properties. researchgate.netscispace.com These approaches can be leveraged to create next-generation derivatives of this compound.

Structure-Based Drug Design (SBDD): Using the 3D structure of a target protein, SBDD techniques can be used to design novel ligands with improved binding affinity and selectivity. nih.gov Molecular docking simulations can predict the binding poses and affinities of virtual libraries of this compound analogs, prioritizing the most promising candidates for synthesis. researchgate.netmdpi.comjmchemsci.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to assess the stability of the binding pose and the role of solvent molecules over time. researchgate.netscispace.com This can reveal subtle but critical aspects of the interaction that are missed in static docking studies.

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate the chemical structures of a series of compounds with their biological activity, QSAR can be used to predict the potency of new, unsynthesized derivatives.

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. This early-stage screening helps to deprioritize compounds with likely poor pharmacokinetic profiles, saving time and resources.

Computational MethodApplicationKey Outcome
Molecular DockingPredict binding mode and affinityPrioritization of compounds for synthesis researchgate.netmdpi.com
Molecular Dynamics (MD)Assess stability of ligand-target complexDeeper understanding of interaction dynamics researchgate.netscispace.com
QSARPredict activity of new derivativesGuidance for structural modifications
In Silico ADMETPredict pharmacokinetic propertiesEarly identification of potentially problematic compounds

Development of Innovative Delivery Strategies and Modalities

The effectiveness of a bioactive compound can be significantly enhanced through advanced delivery strategies that control its release and targeting. nih.gov For this compound, exploring novel formulation and delivery modalities represents a significant research avenue, independent of any specific clinical context.

Controlled-Release Formulations: The development of formulations that release the compound over an extended period can help maintain stable concentrations. pharmaceutical-journal.compharmtech.com This can be achieved by embedding the compound within biodegradable polymer matrices. pharmtech.com The release rate can be tuned by altering the polymer composition and the formulation's physical characteristics. pharmaceutical-journal.com

Nanoparticle-Based Delivery: Encapsulating this compound within nanoparticles (e.g., liposomes, polymeric nanoparticles, or mesoporous silica (B1680970) nanoparticles) offers several potential advantages. nih.gov Nanocarriers can improve the solubility of poorly soluble compounds, protect them from premature degradation, and modify their pharmacokinetic profiles.

Stimuli-Responsive Systems: Advanced delivery systems can be designed to release their payload in response to specific triggers, such as changes in pH or temperature. nih.govpharmaceutical-journal.com For example, a pH-sensitive nanoparticle could be engineered to release its contents in a specific cellular compartment with a distinct pH.

Interdisciplinary Approaches and Collaborative Research Opportunities

Advancing the understanding and potential applications of this compound will require a highly collaborative and interdisciplinary approach. The complexity of moving a compound from initial discovery to a well-characterized chemical entity necessitates expertise from multiple scientific fields.

Chemistry-Biology Interface: Close collaboration between synthetic organic chemists and molecular and cellular biologists is fundamental. Chemists can synthesize novel derivatives based on biological feedback, while biologists can test these compounds in relevant assays to establish structure-activity relationships. mdpi.comnih.gov

Integration of Computational and Experimental Sciences: A synergistic loop between computational chemists and experimental biologists is crucial. Computational predictions can guide experimental work, making it more efficient, while experimental results provide the necessary data to validate and refine computational models. researchgate.netresearchgate.net

Materials Science and Pharmacology: The development of innovative delivery systems requires collaboration with materials scientists and polymer chemists who can design and synthesize novel carriers. nih.govpharmtech.com Pharmacologists can then evaluate the in vitro release kinetics and cellular uptake of these formulations.

Open Innovation and Academic-Industrial Partnerships: Collaborative frameworks, such as open innovation platforms and partnerships between academic research institutions and industry, can accelerate research by combining unique resources, expertise, and perspectives. Such collaborations can provide access to specialized screening libraries, advanced instrumentation, and expertise in translational science.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-ethyl-1H-indazol-4-amine, and how can its purity be validated?

  • Methodology : Multi-step synthesis typically involves cyclization of substituted precursors under controlled conditions (e.g., using ethylamine derivatives). Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) is common. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to confirm molecular weight (C₉H₁₁N₃, MW 161.21) .
  • Characterization : NMR (¹H/¹³C) to confirm substituent positions and absence of byproducts. FT-IR for functional group identification (e.g., NH₂ stretches at ~3400 cm⁻¹) .

Q. What solvent systems and storage conditions are optimal for this compound in experimental settings?

  • Solubility : Soluble in DMSO (>10 mM), methanol, and dichloromethane. For aqueous buffers, use <1% DMSO to avoid precipitation.
  • Storage : Store at 2–8°C in inert atmosphere (argon) to prevent oxidation. Lyophilized samples remain stable for >6 months .

Q. How can researchers mitigate batch-to-batch variability in indazole derivatives during synthesis?

  • Quality Control : Implement strict reaction monitoring (TLC/HPLC) and standardize starting material ratios. Use automated synthesis platforms for reproducibility. Batch validation via comparative NMR and elemental analysis is critical .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound?

  • Methods : Single-crystal X-ray diffraction (SC-XRD) using SHELX or WinGX/ORTEP for refinement. Grow crystals via slow evaporation in ethanol/water (7:3). Anisotropic displacement parameters (ADPs) refine thermal motion .
  • Data Interpretation : Analyze hydrogen bonding (e.g., N–H···N interactions) and π-stacking using Mercury software. Compare with DFT-optimized geometries for validation .

Q. How can structure-activity relationships (SARs) be explored for this compound in drug discovery?

  • Experimental Design :

  • Analog Synthesis : Introduce substituents at positions 3, 5, or 7 to modulate electronic effects.
  • Assays : Test binding affinity (e.g., kinase inhibition via fluorescence polarization) and cellular uptake (LC-MS/MS quantification).
  • Data Analysis : Use multivariate regression (e.g., PLS) to correlate structural descriptors (Hammett σ, logP) with activity .

Q. What strategies address discrepancies in biological activity data for indazole derivatives across studies?

  • Troubleshooting :

  • Experimental Variables : Control cell line passage number, serum concentration, and assay incubation time.
  • Data Normalization : Use internal standards (e.g., staurosporine for kinase assays) and validate via inter-laboratory reproducibility tests.
  • Meta-Analysis : Apply random-effects models to aggregate data from heterogeneous studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.